molecular formula C12H16ClNO4 B8302525 2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride

2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride

Cat. No. B8302525
M. Wt: 273.71 g/mol
InChI Key: KNAHTGPPLPPHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C12H16ClNO4 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

2-[4-(2-methyl-1,3-dioxolan-2-yl)butyl]-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C12H16ClNO4/c1-12(17-6-7-18-12)5-3-2-4-10-14-9(8-16-10)11(13)15/h8H,2-7H2,1H3

InChI Key

KNAHTGPPLPPHLD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCC2=NC(=CO2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid (489 mg, 1.92 mmol) in toluene (20 mL) was treated with a drop of DMF followed by oxalyl chloride (0.20 mL, 2.30 mmol) and the resulting yellow solution was stirred at rt for 1 h. The solvent was then removed under reduced pressure (coevaporation with toluene) to give 2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carbonyl chloride as a yellow oil. LC-MS-conditions 02: tR=0.96 min [M+H]+=274.37.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.